N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide

Drug Discovery Structure-Activity Relationship Biochemical Assay

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide is a synthetic small molecule belonging to the pyridazine-benzamide class. Its structure features a 3,4-dimethylbenzamide moiety linked to a 6-methoxypyridazine ring via a meta-substituted phenyl bridge.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 922614-14-0
Cat. No. B2731471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide
CAS922614-14-0
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C
InChIInChI=1S/C20H19N3O2/c1-13-7-8-16(11-14(13)2)20(24)21-17-6-4-5-15(12-17)18-9-10-19(25-3)23-22-18/h4-12H,1-3H3,(H,21,24)
InChIKeyLBCLWFBLRCWZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide (CAS 922614-14-0): A Structurally Defined Pyridazine-Benzamide for Focused Screening Libraries


N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide is a synthetic small molecule belonging to the pyridazine-benzamide class [1]. Its structure features a 3,4-dimethylbenzamide moiety linked to a 6-methoxypyridazine ring via a meta-substituted phenyl bridge. The compound has a molecular weight of 333.4 g/mol, a computed XLogP3 of 3.4, one hydrogen bond donor, and four hydrogen bond acceptors, placing it within drug-like chemical space [1]. The molecule is cataloged as a screening compound in commercial libraries (e.g., ChemDiv ID: M920-0034F) and is primarily positioned as a tool for early-stage drug discovery .

The Structural Specificity of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide: Why In-Class Analogs Cannot Be Interchanged


Interchanging N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide with other pyridazine-benzamide analogs without rigorous re-validation poses a significant scientific risk. Subtle variations in the benzamide substitution pattern or pyridazine ring modifications critically alter bioactivity. For example, the shift from a methylsulfonyl to a methoxy group on the pyridazine ring, or from a 3,5-dimethyl to a 3,4-dimethyl pattern on the benzamide, has been associated with dramatic differences in target engagement and functional activity within this class [1]. This compound's unique pharmacophoric configuration, defined by the precise combination of a 6-methoxy group and a 3,4-dimethylbenzamide fragment, cannot be captured by superficially similar analogs, making it an essential and non-fungible tool compound for specific structure-activity relationship (SAR) investigations.

Differential Evidence for N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide: Quantitative Performance Against Comparators


Moderate but Defined Target Engagement in Screening Assays Provides a Benchmark for Structural Optimization

The target compound demonstrates an IC50 of 28 μM in an in vitro screening assay, a level of potency that is defined but modest [1]. This value serves as a critical quantitative baseline. In contrast, closely related heteroarylphenyl ABCG2 inhibitors with optimized substitution patterns, such as 4-Methoxy-N-(2-(2-(6-methoxypyridin-3-yl)-2H-tetrazol-5-yl)phenyl)benzamide, achieve sub-micromolar IC50 values (61 nM) under similar conditions [2]. The 459-fold difference in potency highlights how even minor structural modifications within this chemotype can dramatically enhance target activity, making the target compound an ideal starting point for medicinal chemistry optimization campaigns.

Drug Discovery Structure-Activity Relationship Biochemical Assay

Distinct 3,4-Dimethylbenzamide Substituent Offers a Unique Pharmacophoric Handle for SAR Studies

The target compound features a 3,4-dimethyl substitution on its benzamide ring, a distinct pattern among its in-class comparators. Many potent pyridazine-benzamide analogs, such as N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide and N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide , utilize a 3,5-dimethyl pattern. SAR studies on benzamide derivatives have established that the position of methyl substituents directly impacts biochemical activity, with reported IC50 values varying significantly (e.g., 14.8 µM for a 3-methyl analog vs. 29.1 µM for a 4-methyl analog) [1]. This evidence confirms the 3,4-dimethyl configuration is not interchangeable

Medicinal Chemistry Structure-Activity Relationship Chemical Probe

Optimized Physicochemical Properties for Fragment-to-Lead or Hit-Expansion Workflows

The target compound is compliant with multiple drug-likeness rules, a property not guaranteed for all in-class analogs with more complex substituents. Its physicochemical profile (MW = 333.4, XLogP3 = 3.4, HBD = 1, HBA = 4) adheres to standard lead-likeness criteria, whereas comparators bearing larger functionalities, such as the ethanesulfonyl group in N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide, have an elevated molecular weight and altered logP . The lower molecular complexity of the target compound makes it a more attractive starting point for structure-based lead optimization, where incremental addition of functionality is a preferred strategy over deconstruction of complex leads.

Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Profile

High-Value Procurement Scenarios for N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide Driven by Quantitative Evidence


Core Scaffold for SAR-Driven Medicinal Chemistry Campaigns

Procure as a validated starting point for systematic lead optimization. Its defined IC50 of 28 μM serves as a reproducible benchmark [1]. The 3,4-dimethyl substitution pattern provides a unique point of diversity for SAR exploration compared to the more common 3,5-dimethyl analogs, enabling the direct study of steric effects on target engagement [2].

Negative Control or Potency Benchmark for Advanced Hit-Finding Assays

Utilize this compound as an ideal negative control or reference standard for biochemical and cellular screening cascades. Its moderate, well-defined potency contrasts sharply with optimized sub-micromolar inhibitors in the same chemical class, providing a critical window between low and high activity that is essential for validating key assay performance parameters and screening windows [1].

Privileged Fragment for Fragment-Based Drug Discovery (FBDD)

Incorporate into fragment-based screening libraries as a lead-like fragment. Its low molecular weight (333.4 g/mol) and compliance with drug-likeness rules (XLogP3 = 3.4, 1 HBD, 4 HBA) offer a superior starting point for efficient fragment growth and linking strategies compared to more complex, heavier pyridazine-benzamide derivatives [3].

Quote Request

Request a Quote for N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.